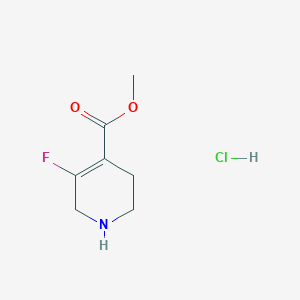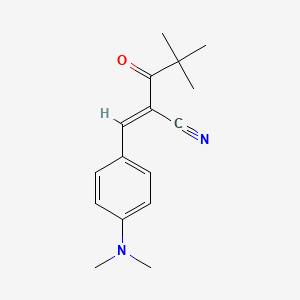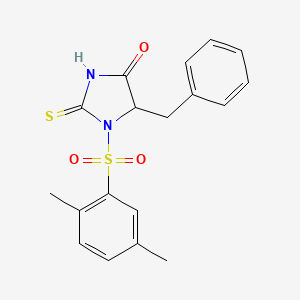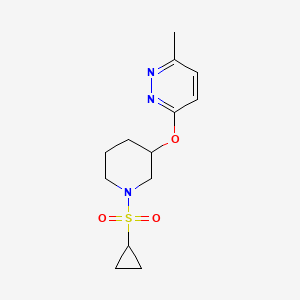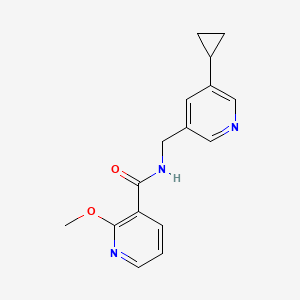
N-((5-cyclopropylpyridin-3-yl)methyl)-2-methoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropylpyridin-3-yl)methyl)-2-methoxynicotinamide, also known as CPJME, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPJME belongs to the class of nicotinamide derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Imaging Agents for Alzheimer's Disease
One study focused on the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, utilizing compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-2-methoxynicotinamide (Gao, Wang, & Zheng, 2017). This research highlights the utility of such compounds in the development of diagnostic tools for neurodegenerative diseases.
Antifungal and Antibacterial Activities
Research on secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach revealed compounds with significant antifungal, antibacterial, and cytotoxic activities (Xiao et al., 2014). This study underscores the potential of cyclopropyl-containing compounds for developing new antimicrobial agents.
Pharmacokinetics in Chemotherapy
A phase I study on TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, which shares functional relevance with N-((5-cyclopropylpyridin-3-yl)methyl)-2-methoxynicotinamide, provided insights into dose-limiting toxicities, the maximum tolerated dose, and pharmacokinetics for patients with advanced solid tumors (de Jonge et al., 2005). This research is crucial for understanding the delivery and efficacy of novel chemotherapeutic agents.
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-16-14(3-2-6-18-16)15(20)19-9-11-7-13(10-17-8-11)12-4-5-12/h2-3,6-8,10,12H,4-5,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJBYMPAUNGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

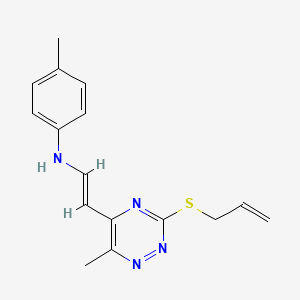
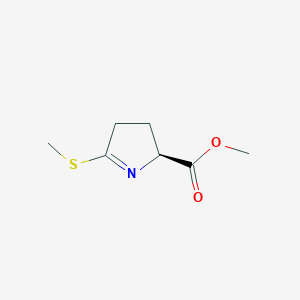
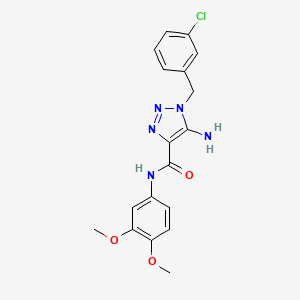
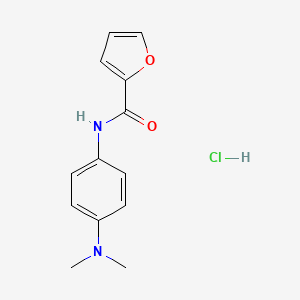
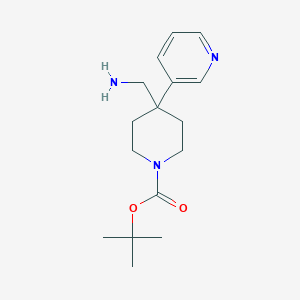
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2465086.png)
![tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B2465087.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2465088.png)
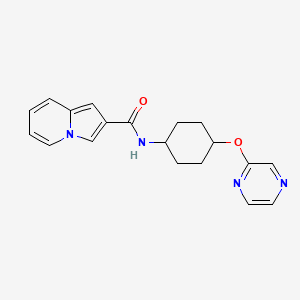
![2,4-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2465093.png)
